![molecular formula C14H20N2O5 B1447309 5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate CAS No. 1422344-17-9](/img/structure/B1447309.png)

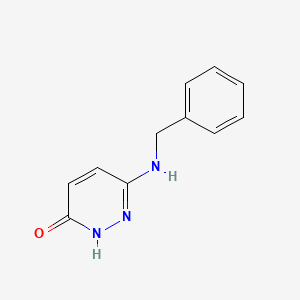

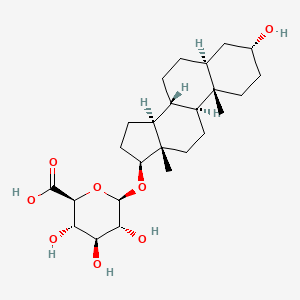

5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate

Overview

Description

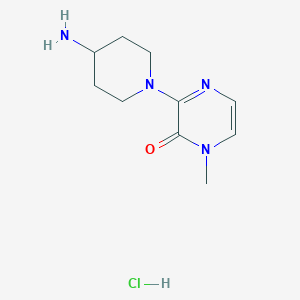

5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate is a useful research compound. Its molecular formula is C14H20N2O5 and its molecular weight is 296.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Phenolic Antioxidants in Environmental Matrices

Synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) are crucial in various industries for prolonging product shelf life by retarding oxidative reactions. However, these compounds have been increasingly detected in different environmental matrices, raising concerns about their ecological and human health impacts. Studies have found SPAs in indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues such as fat, serum, urine, breast milk, and fingernails. There is growing evidence of the toxicological effects of SPAs, including hepatic toxicity, endocrine disruption, and potential carcinogenicity. The environmental persistence of SPAs and their transformation products, some of which may have more adverse effects than the parent compounds, underscores the need for further research into their environmental behaviors, human exposure pathways, and long-term health effects. Developing SPAs with lower toxicity and migration potential could mitigate their environmental impact (Liu & Mabury, 2020).

Heterocyclic Chemistry and Properties

The chemistry of heterocyclic compounds such as 2,6-bis-(benzimidazol-2-yl)-pyridine showcases a vast array of chemical behaviors and properties, making them significant in various scientific applications. These compounds are studied for their complex formation capabilities, spectroscopic properties, magnetic characteristics, and biological activities. Their versatility is highlighted in the development of complex compounds, contributing to advancements in materials science, catalysis, and pharmaceutical research. Identifying gaps in current knowledge on these heterocycles can pave the way for further investigations into their potential applications, including novel analogs yet to be explored (Boča, Jameson, & Linert, 2011).

Biodegradation of Ethyl tert-Butyl Ether in Environmental Settings

Ethyl tert-butyl ether (ETBE), a gasoline additive, undergoes biodegradation in soil and groundwater environments, primarily through aerobic pathways. Microorganisms capable of utilizing ETBE as a carbon and energy source have been identified, highlighting the potential for natural attenuation of ETBE contamination. The degradation process involves the formation of intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), which can further participate in environmental transformation processes. Despite the challenges associated with the slow biodegradation kinetics of ETBE due to its ether structure, the identification of specific microbial genes involved in ETBE metabolism offers insights into the mechanisms of biodegradation and potential strategies for bioremediation of contaminated sites (Thornton et al., 2020).

Pyranopyrimidine Scaffolds in Medicinal Chemistry

Pyranopyrimidine scaffolds, particularly the 5H-pyrano[2,3-d]pyrimidine isomers, play a crucial role in medicinal chemistry due to their wide range of biological activities and applicability in drug development. The synthesis of these compounds has been achieved through various synthetic pathways using different catalysts, including organocatalysts, metal catalysts, and green solvents, demonstrating the versatility and potential of these scaffolds in the creation of new therapeutic agents. This review emphasizes the importance of these compounds in pharmaceutical research and the need for further exploration of their synthetic methodologies and biological activities (Parmar, Vala, & Patel, 2023).

Properties

IUPAC Name |

5-O-tert-butyl 2-O-ethyl 6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-5-19-12(17)11-15-9-6-7-16(8-10(9)20-11)13(18)21-14(2,3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVHTNHXSBCTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(O1)CN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1447228.png)

![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)

![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)